6-Bromo-2-fluoronicotinaldehyde

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental components in organic synthesis. numberanalytics.comglobalresearchonline.net The presence of the nitrogen atom imparts a dipole moment and basicity to the ring, influencing its reactivity compared to benzene. fiveable.me Pyridine derivatives are integral to numerous applications, including:

Pharmaceuticals: The pyridine scaffold is a common feature in many drugs, contributing to their biological activity. numberanalytics.comglobalresearchonline.netnih.gov

Agrochemicals: Many insecticides, herbicides, and fungicides incorporate pyridine rings in their structures. numberanalytics.com

Materials Science: Pyridine-based compounds are utilized in the creation of functional materials like conductive polymers. numberanalytics.com

The versatility of the pyridine ring allows for a wide range of chemical modifications, making it a crucial building block for designing and synthesizing new molecules with desired properties. nih.govbohrium.com

Role of Halogenation in Modifying Pyridine Reactivity

The introduction of halogen atoms onto the pyridine ring significantly alters its chemical reactivity. Halogenation is a critical tool for synthetic chemists, enabling a variety of subsequent transformations. nsf.govnih.gov Key effects of halogenation include:

Activation for Nucleophilic Substitution: The electron-withdrawing nature of halogens makes the pyridine ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the halogen. nih.gov

Introduction of a Reactive Handle: The carbon-halogen bond serves as a versatile functional group that can participate in numerous cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nsf.govnih.gov

Regioselective Functionalization: The position of the halogen atom directs subsequent reactions to specific sites on the pyridine ring, providing a level of control essential for complex molecule synthesis. nsf.govnih.gov

Electrophilic halogenation of the pyridine ring can be challenging due to the ring's electron-deficient nature and often requires harsh reaction conditions. nsf.govnih.gov

Overview of 6-Bromo-2-fluoronicotinaldehyde as a Synthetic Intermediate

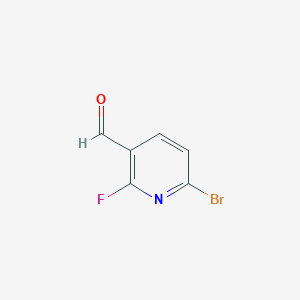

This compound (CAS Number: 1227588-87-5) is a halogenated pyridine derivative that has emerged as a valuable synthetic intermediate. ambeed.com Its structure incorporates a bromine atom at the 6-position, a fluorine atom at the 2-position, and an aldehyde group at the 3-position of the pyridine ring. This unique combination of functional groups provides multiple sites for chemical modification, making it a versatile building block in organic synthesis.

The presence of two different halogen atoms offers the potential for selective reactions. For instance, the carbon-bromine bond is generally more reactive in certain cross-coupling reactions than the carbon-fluorine bond, allowing for sequential functionalization. The aldehyde group provides a reactive site for a variety of transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations.

This compound and its isomers, such as 5-bromo-2-fluoronicotinaldehyde and 4-bromo-2-fluoronicotinaldehyde, are utilized in the synthesis of a range of chemical structures, including those with potential applications in pharmaceuticals and agrochemicals. google.comcymitquimica.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1227588-87-5 |

| Molecular Formula | C6H3BrFNO |

| Molecular Weight | 204.00 g/mol |

| Boiling Point (Predicted) | 290.8±40.0 °C |

| Density (Predicted) | 1.778±0.06 g/cm3 |

| pKa (Predicted) | -6.67±0.10 |

Data sourced from chemical property databases. chemicalbook.com

Research Findings

The utility of this compound as a synthetic intermediate is highlighted in various patents and research articles. For example, it is listed as a starting material in the synthesis of nitromethylene derivatives for use as insecticides. google.comgoogleapis.com The reactivity of the aldehyde and the halogen substituents allows for the construction of more complex molecular frameworks.

In one patented procedure, 5-bromo-2-fluoronicotinaldehyde, an isomer of the title compound, was used in a reaction with guanidine (B92328) hydrochloride to synthesize a key intermediate, demonstrating the reactivity of the aldehyde group in the presence of the halogen substituents. google.com This type of reaction is indicative of the synthetic pathways available for this compound.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBONPTFJICEPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227588-87-5 | |

| Record name | 6-bromo-2-fluoropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Fluoronicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 6-Bromo-2-fluoronicotinaldehyde is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. This reactivity allows for a variety of addition and condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition to the aldehyde functionality is a key reaction of this compound, providing a route to a variety of substituted pyridine (B92270) derivatives. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the aldehyde. youtube.comlibretexts.org For instance, the reaction with a Grignard reagent would proceed via nucleophilic attack of the carbanion on the carbonyl carbon, followed by an acidic workup to produce a secondary alcohol. libretexts.orgmasterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent | Product Type |

|---|---|---|

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Carbon | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a variation of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. bas.bg In the case of this compound, it can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form substituted alkenes. banglajol.info

Interestingly, studies on similar pyridinecarbaldehydes have shown that this condensation can proceed efficiently in a mixture of water and ethanol (B145695) at room temperature, even without a catalyst, highlighting a green chemistry approach to the synthesis of electron-deficient alkenes. bas.bg The reaction proceeds through a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration. wikipedia.org

Oxidation and Reduction Pathways

The aldehyde functional group of this compound can be readily oxidized or reduced to yield the corresponding carboxylic acid or alcohol, respectively.

Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The product of this reaction would be 6-bromo-2-fluoronicotinic acid.

Reduction: Reduction of the aldehyde to a primary alcohol, (6-bromo-2-fluoropyridin-3-yl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that is effective for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. ugm.ac.idsci-hub.se Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. youtube.com

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms on the pyridine ring of this compound are key to its utility in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide, and it is a powerful method for the formation of carbon-carbon bonds. libretexts.orgtcichemicals.com The bromine atom at the 6-position of this compound is particularly susceptible to this reaction. This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at this position. nih.govmdpi.com

The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the halide in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl. tcichemicals.com

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | PPh₃, SPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF |

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the halogen substituents on this compound enable a variety of other important transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. scirp.org A study on the closely related 6-bromo-3-fluoro-2-cyanopyridine demonstrated successful Sonogashira coupling to introduce various alkynyl groups. soton.ac.ukresearchgate.net This suggests that this compound would readily undergo this transformation at the C-6 position. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring. chemspider.comnih.gov The choice of palladium precursor, ligand, and base is crucial for the success of this transformation. wikipedia.orgresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction offers an alternative to the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and is known for its tolerance of a wide variety of functional groups. nih.gov

Nucleophilic Substitution at Halogenated Pyridine Positions3.3. Intramolecular Cyclization and Rearrangement Pathways3.4. Influence of Substituent Electronic and Steric Effects on Reactivity3.5. Elucidation of Reaction Mechanisms

Without published research focusing on the specific chemical behavior of this compound, any attempt to create content for the requested outline would be speculative and would not meet the standards of a scientifically accurate and informative article.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignmentbenchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-Bromo-2-fluoronicotinaldehyde, with its molecular formula C₆H₃BrFNO, NMR provides critical data on the chemical environment of its constituent atoms.

General expected ¹H NMR chemical shifts include the aldehyde proton appearing in the range of δ 9.8–10.2 ppm. The protons on the fluoropyridine ring are anticipated to exhibit splitting patterns influenced by the adjacent bromine and fluorine atoms. In ¹³C NMR, the aldehyde carbon is expected at approximately δ 190–195 ppm, with the bromine and fluorine substituents causing deshielding of the adjacent carbon atoms by 5–10 ppm.

While comprehensive multi-dimensional NMR data for this compound is not widely available in public literature, the following subsections outline the principles of these techniques and their potential application to this molecule.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals of this compound.

COSY: This experiment would reveal the coupling relationships between the protons on the pyridine (B92270) ring, helping to confirm their relative positions.

HSQC: This technique would correlate the proton signals directly to their attached carbon atoms, allowing for the definitive assignment of the carbon skeleton.

HMBC: By showing correlations between protons and carbons over two to three bonds, HMBC would be crucial in confirming the connectivity between the aldehyde group and the pyridine ring, as well as the relative positions of the bromo and fluoro substituents.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift and coupling constants of this signal would provide valuable information about the electronic effects of the neighboring aldehyde and bromo groups.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C-H (aldehyde) | 2850-2750 |

| C=O (aldehyde) | 1710-1685 |

C-F Stretch: The carbon-fluorine bond would exhibit a strong absorption band, typically in the region of 1350-1000 cm⁻¹.

C-Br Stretch: The carbon-bromine bond would show an absorption in the fingerprint region, usually between 600 and 500 cm⁻¹.

Aromatic C=C and C=N Stretches: The pyridine ring would display a series of characteristic absorption bands in the 1600-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine ring and the carbonyl group of the aldehyde. The precise wavelengths of these absorptions would be influenced by the electronic effects of the bromo and fluoro substituents.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. An SC-XRD analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This data would be invaluable for understanding the packing of the molecules in the crystal lattice and the nature of any non-covalent interactions, such as halogen bonding or π-stacking. However, to date, no public crystallographic data for this compound has been reported.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis (Excluding Basic Identification)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways:

Loss of the formyl radical (•CHO): This would result in a significant fragment ion corresponding to the bromo-fluoropyridyl cation.

Loss of a bromine radical (•Br): This would lead to a fragment ion corresponding to the fluoronicotinaldehyde cation.

Loss of carbon monoxide (CO): Cleavage of the aldehyde group could also lead to the loss of a neutral CO molecule.

A detailed analysis of these fragmentation patterns would provide further confirmation of the compound's structure.

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Heterocyclic Scaffolds

The pyridine (B92270) moiety is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. 6-Bromo-2-fluoronicotinaldehyde serves as a key starting material for the synthesis of more elaborate heterocyclic systems, including substituted and fused pyridines.

The development of mild and efficient methods for the synthesis of substituted pyridines is a highly sought-after goal in organic chemistry. nih.gov While numerous strategies exist, the use of functionalized pyridine precursors like this compound offers a direct route to specific substitution patterns that might be challenging to achieve through other methods. nih.gov The aldehyde functionality can be transformed into a variety of other groups, and the bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce further diversity.

For instance, the aldehyde can undergo olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds, which can then be further functionalized. Additionally, the bromine atom can be subjected to metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring.

Table 1: Potential Reactions for the Synthesis of Substituted Pyridines from this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CHR) | 6-Bromo-2-fluoro-3-(alkenyl)pyridine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-2-fluoronicotinaldehyde |

| Stille Coupling | Organostannane, Pd catalyst | 6-Substituted-2-fluoronicotinaldehyde |

| Reduction | NaBH4, MeOH | (6-Bromo-2-fluoropyridin-3-yl)methanol |

| Oxidation | KMnO4 or PCC | 6-Bromo-2-fluoronicotinic acid |

Imidazopyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities and are recognized as important scaffolds in medicinal chemistry. The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related carbonyl compound.

While a direct synthesis of an imidazopyridine from this compound is not explicitly detailed in the provided search results, the structural features of this aldehyde suggest its potential as a precursor. For example, the aldehyde could be converted to an α-haloketone derivative, which could then react with a suitable 2-aminopyridine to form the imidazo[1,2-a]pyridine (B132010) ring system. Alternatively, the aldehyde could undergo a condensation reaction with an appropriate amine to form an imine, which could then be cyclized to the desired fused heterocyclic system. A patent describes the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) from 2-amino-5-bromopyridine (B118841) and a chloroacetaldehyde (B151913) solution, highlighting a common synthetic route for this class of compounds.

Utility in Medicinal Chemistry Precursor Synthesis

The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of molecules with potential therapeutic applications. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability.

The pyridine scaffold is a key component of numerous approved drugs. The ability to introduce various substituents onto the pyridine ring of this compound through its aldehyde and bromo functionalities allows for the generation of a diverse library of compounds for screening as potential drug candidates. For instance, the aldehyde can be used to build side chains or link to other molecular fragments, while the bromine atom provides a site for introducing groups that can modulate the pharmacological properties of the molecule. A related compound, 2-bromo-6-fluoropyridine, is highlighted as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological and infectious diseases.

Heterocyclic compounds are fundamental to the structure of a vast number of bioactive molecules. This compound can serve as a starting point for the synthesis of various bioactive scaffolds. The imidazopyridine core, for which this aldehyde is a potential precursor, is a well-established "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. The synthesis of donepezil (B133215) analogs, used in the treatment of Alzheimer's disease, has been shown to start from pyridinecarboxaldehyde derivatives, further underscoring the importance of this class of compounds in generating bioactive molecules.

The rational design of ligands that can selectively bind to biological targets is a cornerstone of modern drug discovery. The structural rigidity and defined substitution pattern of this compound make it an attractive scaffold for ligand design. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions with protein targets, while the bromo and aldehyde groups provide points for modification to optimize binding affinity and selectivity. Substituted pyridines are known to be key components in the design of kinase inhibitors, a major class of cancer therapeutics. The ability to systematically modify the structure of this compound allows for the exploration of the structure-activity relationships (SAR) of potential ligands for various biological targets.

Role in Agrochemical Precursor Synthesis

The structural framework of this compound is a key component in the synthesis of certain modern agrochemicals, particularly in the development of nitromethylene insecticides. The compound serves as a crucial starting material for constructing the pyridylmethyl moiety, which is a common feature in a class of systemic insecticides that target the nicotinic acetylcholine (B1216132) receptors in insects.

The synthesis pathway often involves the initial modification of the aldehyde group, followed by reactions that utilize the reactivity of the bromine and fluorine substituents to build the final insecticidal molecule. For instance, this compound can be used as a precursor in the synthesis of nitromethylene derivatives intended for pest control. The aldehyde functional group provides a convenient handle for elaboration into more complex side chains, while the halogenated pyridine core is integral to the biological activity of the final product.

Table 1: Synthesis of Agrochemical Precursors from this compound

| Precursor | Reactant(s) | Resulting Intermediate | Application |

| This compound | 1. Sodium borohydride (B1222165) 2. Thionyl chloride | (6-Bromo-2-fluoro-3-pyridyl)methyl chloride | Key intermediate for nitromethylene insecticides |

| (6-Bromo-2-fluoro-3-pyridyl)methyl chloride | 2-(Nitromethylene)thiazolidine | 3-((6-Bromo-2-fluoro-3-pyridyl)methyl)-2-(nitromethylene)thiazolidine | Precursor to a class of neonicotinoid insecticides |

Building Block for Material Science Applications (e.g., Optoelectronic Materials Precursors)

In the realm of material science, pyridine-based compounds are integral to the creation of functional materials, including those with applications in optoelectronics. While specific, detailed research on this compound in this area is emerging, its structural motifs are characteristic of precursors used for synthesizing materials with desirable electronic and photophysical properties. The halogenated pyridine core is a common feature in various organic semiconductors and fluorophores.

The versatility of the pyridine ring, combined with the presence of halogens, allows for a wide range of chemical modifications through cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings). These reactions enable the extension of the π-conjugated system by introducing aryl, heteroaryl, or acetylenic groups at the bromine position. The fluorine atom can enhance the electron-accepting properties of the pyridine ring, which is a crucial factor in designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The aldehyde group serves as a versatile synthetic handle for introducing other functional groups or for building larger, more complex molecular architectures. For example, it can undergo Knoevenagel condensation or Wittig reactions to create extended conjugated systems, which are essential for tuning the optical and electronic properties of the final material. These properties include the material's color of emission, its ability to transport charge, and its efficiency in converting light to electricity or vice versa. The combination of these features makes this compound a promising building block for the development of novel organic materials for advanced electronic applications.

Table 2: Potential Material Science Applications of this compound Derivatives

| Reaction Type | Reactant(s) | Potential Product Class | Potential Application |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted fluoropyridines | Organic Light-Emitting Diodes (OLEDs) |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted fluoropyridines | Organic Photovoltaics (OPVs) |

| Knoevenagel Condensation | Active methylene (B1212753) compound | Pyridinyl-based stilbenes/cyanovinyls | Non-linear Optical (NLO) Materials |

| Wittig Reaction | Phosphonium ylide | Pyridinyl-based alkenes | Organic Field-Effect Transistors (OFETs) |

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

The current synthetic routes to 6-Bromo-2-fluoronicotinaldehyde, while effective, often present challenges in terms of step economy, atom economy, and the use of hazardous reagents. Future research is intensely focused on developing more streamlined and sustainable synthetic strategies. A primary objective is the reduction of the number of synthetic steps from commercially available starting materials. This involves the exploration of novel C-H activation and functionalization reactions that could potentially bypass traditional multi-step sequences.

Furthermore, the development of catalytic methods for the direct and selective introduction of the bromo and fluoro substituents onto the nicotinic aldehyde framework is a key area of investigation. This includes the design of novel transition-metal catalysts and organocatalysts that can operate under mild reaction conditions with high functional group tolerance. The overarching goal is to devise synthetic pathways that are not only more efficient but also more environmentally benign, minimizing waste generation and the use of toxic chemicals.

Exploration of Unexplored Reaction Pathways and Catalytic Transformations

The reactivity of this compound is far from fully exploited. The interplay of the electron-withdrawing aldehyde and fluoro groups with the bromo substituent creates a unique electronic landscape that opens the door to a variety of unexplored chemical transformations. Future research will undoubtedly delve into the rich and diverse reactivity of this molecule.

A significant area of interest lies in the selective functionalization of the C-Br bond through various cross-coupling reactions. While Suzuki, Sonogashira, and Buchwald-Hartwig couplings have been employed, the exploration of less common coupling partners and novel catalytic systems could lead to the synthesis of previously inaccessible derivatives. Moreover, the investigation of the reactivity of the aldehyde group in the context of the halogenated pyridine (B92270) ring is a promising avenue. This includes the development of novel asymmetric transformations to generate chiral building blocks with high enantiomeric purity.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

The advent of powerful computational tools has revolutionized the field of synthetic chemistry. In the context of this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), is poised to play a crucial role in predicting its reactivity and guiding the development of new synthetic methods. DFT studies can provide valuable insights into the electronic structure, bond energies, and transition states of reactions involving this compound.

By modeling reaction pathways and predicting the outcomes of different catalytic transformations, computational chemistry can significantly reduce the amount of empirical experimentation required. This predictive power can accelerate the discovery of novel reactions and optimize existing ones. For instance, DFT calculations can aid in the rational design of catalysts that are specifically tailored for transformations of this compound, leading to higher yields and selectivities.

Design of Next-Generation Synthetic Intermediates Based on this compound

The inherent functionality of this compound makes it an ideal platform for the design and synthesis of a new generation of advanced synthetic intermediates. By strategically modifying the bromo, fluoro, and aldehyde groups, a vast library of novel building blocks can be accessed.

Future research will focus on the development of innovative strategies to transform this compound into more complex and functionally diverse intermediates. This could involve, for example, the conversion of the aldehyde into other functional groups such as amines, carboxylic acids, or alkynes. The selective manipulation of the bromo and fluoro substituents will also be a key area of exploration, allowing for the introduction of a wide range of other functionalities. These next-generation intermediates will undoubtedly find broad application in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.

Scalable Synthesis and Process Chemistry Considerations

For this compound to be a truly viable building block for industrial applications, the development of a scalable and cost-effective synthesis is paramount. While laboratory-scale syntheses have been established, translating these to a large-scale manufacturing process presents a unique set of challenges.

Q & A

Q. Critical Parameters :

- Temperature : Excess heat during bromination can lead to di-brominated byproducts.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve aldehyde stability but may require rigorous drying to prevent hydrolysis .

How can researchers characterize this compound using spectroscopic and chromatographic methods?

Basic Research Focus

Structural confirmation relies on:

- NMR :

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 204.0 (C₆H₃BrFNO⁺) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve impurities; retention time ~8–10 minutes .

Q. Basic Research Focus

- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent aldehyde oxidation. Desiccate to avoid hydrolysis .

- Handling : Use PPE (gloves, goggles) due to irritant properties. Avoid exposure to strong bases, which may deprotonate the aldehyde, leading to polymerization .

- Waste Disposal : Halogenated waste streams require neutralization with 10% NaHCO₃ before disposal .

How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl aldehydes?

Advanced Research Focus

The bromo and aldehyde groups enable dual functionalization:

Q. Case Study :

- Substrate : this compound + 4-methoxyphenylboronic acid.

- Yield : 72% after 12 hours (TLC monitoring).

- Challenge : Competing hydrolysis of the aldehyde group requires anhydrous conditions .

What contradictions exist in the reactivity of halogen substituents (Br vs. F) in this compound during nucleophilic aromatic substitution (NAS)?

Q. Advanced Research Focus

Q. Experimental Analysis :

- Contradiction : In amination reactions, NH₃ preferentially substitutes Br (despite its deactivating nature) due to steric accessibility .

- Resolution : DFT calculations show transition-state stabilization at the Br site due to lower activation energy (~5 kcal/mol difference) .

How can computational methods (e.g., DFT) predict reaction pathways for this compound in complex syntheses?

Q. Advanced Research Focus

- Modeling : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates:

Validation : Correlate computed NMR shifts (<2 ppm deviation) and reaction yields (±5%) with experimental data .

What are the challenges in preserving the aldehyde functionality during multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.